1-[(3-Phenylmethoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1-[(3-Phenylmethoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with phenylmethoxyphenyl and trifluoromethylphenyl groups. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Phenylmethoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through various methods, including the cyclization of diethanolamine with ammonia or the reduction of piperazine-2,5-dione.
Substitution Reactions: The phenylmethoxyphenyl and trifluoromethylphenyl groups are introduced through nucleophilic substitution reactions. For example, the reaction of piperazine with 3-phenylmethoxybenzyl chloride and 3-(trifluoromethyl)benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate can yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Phenylmethoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[(3-Phenylmethoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may act as an antagonist or agonist at various receptors, making it useful in drug discovery.
Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and receptor interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(3-Phenylmethoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. The exact mechanism depends on the specific biological context and the target involved.
Comparison with Similar Compounds
1-(3-Chlorophenyl)piperazine: Known for its use in medicinal chemistry as a precursor for antidepressants.
1-(3-Trifluoromethylphenyl)piperazine: Shares structural similarities and is used in similar research applications.
Uniqueness: 1-[(3-Phenylmethoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to the presence of both phenylmethoxyphenyl and trifluoromethylphenyl groups, which confer distinct physicochemical properties and biological activities. This combination of substituents may enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound in research and drug development.
Properties
IUPAC Name |
1-[(3-phenylmethoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25F3N2O/c26-25(27,28)22-9-5-10-23(17-22)30-14-12-29(13-15-30)18-21-8-4-11-24(16-21)31-19-20-6-2-1-3-7-20/h1-11,16-17H,12-15,18-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVFEWCMCDJEHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OCC3=CC=CC=C3)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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